1-Fluoro-3-(3-methoxypropoxy)-2-nitrobenzene
Overview
Description
1-Fluoro-3-(3-methoxypropoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C10H12FNO4 and its molecular weight is 229.20. The purity is usually 95%.
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Scientific Research Applications
1. Application in Radiotracer Synthesis
A study by Pan et al. (2013) details the synthesis of 2-[(18)F]fluoroethanol (2-[(18)F]FEtOH) and 3-[(18)F]fluoropropanol (3-[(18)F]FPrOH) for use in positron emission tomography (PET) tracers. The study involves the preparation of 1-(2-[(18)F]fluoroethoxy)-4-nitrobenzene, which is closely related to 1-Fluoro-3-(3-methoxypropoxy)-2-nitrobenzene, demonstrating the compound's relevance in radiotracer synthesis for medical imaging (Pan et al., 2013).
2. Synthesis and Structural Analysis
Sweeney et al. (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound structurally similar to this compound. This synthesis process, involving fluoro and nitrobenzene derivatives, underlines the compound's utility in chemical synthesis and structural analysis (Sweeney et al., 2018).
3. Application in Electrophilic Aromatic Substitution
Banks et al. (2003) explored the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, which engages in electrophilic aromatic substitution reactions with nitrobenzene and methoxybenzene. This study provides insight into the potential use of this compound in similar electrophilic substitution reactions (Banks et al., 2003).
4. Investigations in Molecular Geometry
Chen and Chieh (2002) conducted a study on the molecular geometries and internal rotational barriers of various nitroaromatic compounds, including 1-fluoro-2-nitrobenzene. This study highlights the potential for investigating the geometric and rotational properties of this compound (Chen & Chieh, 2002).
5. Studies in Reaction Mechanisms
Khalfina and Vlasov (2005) examined the mechanism of replacement of the nitro group and fluorine atom in meta-substituted nitrobenzenes, including 1-fluoro-3-nitrobenzene. This research provides a foundation for understanding the reaction mechanisms that may involve this compound (Khalfina & Vlasov, 2005).
Properties
IUPAC Name |
1-fluoro-3-(3-methoxypropoxy)-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4/c1-15-6-3-7-16-9-5-2-4-8(11)10(9)12(13)14/h2,4-5H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOHSHFZMKVFJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C(=CC=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256651 | |
Record name | 1-Fluoro-3-(3-methoxypropoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-69-3 | |
Record name | 1-Fluoro-3-(3-methoxypropoxy)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-(3-methoxypropoxy)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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